molecular formula C9H16ClN3O B3033791 (3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride CAS No. 1185302-74-2

(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Cat. No.: B3033791
CAS No.: 1185302-74-2
M. Wt: 217.69
InChI Key: CVCUQGZIOLUFAE-UHFFFAOYSA-N
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Description

(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a small-molecule organic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a cyclohexyl group and at the 5-position with a methanamine moiety, which is protonated as a hydrochloride salt. Its CAS registry number is 1039837-72-3 . The molecular formula is inferred as C₉H₁₆ClN₃O, with an approximate molecular weight of 217.64 g/mol.

Properties

IUPAC Name

(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7;/h7H,1-6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCUQGZIOLUFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NOC(=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications due to its structural similarity to known pharmacophores. Research indicates that derivatives of oxadiazoles exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that oxadiazole derivatives can possess significant antibacterial and antifungal properties, making them candidates for developing new antibiotics .
  • Anticancer Properties : Some research highlights the potential of oxadiazole compounds in inhibiting cancer cell proliferation. This is attributed to their ability to interfere with cellular signaling pathways involved in tumor growth .

Material Science

(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride has been investigated for its role in creating novel materials:

  • Polymer Chemistry : The compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .
  • Coatings and Adhesives : Due to its chemical stability and adhesion properties, it is being studied for use in coatings and adhesives that require durability under various environmental conditions .

Biochemical Applications

The compound's structure allows it to act as a ligand in biochemical assays:

  • Enzyme Inhibition Studies : Research has focused on its ability to inhibit specific enzymes, which could lead to the development of new drugs targeting metabolic pathways .
  • Fluorescent Probes : The unique electronic properties of the oxadiazole ring make it suitable for use as a fluorescent probe in biological imaging techniques .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of (3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride demonstrated its effectiveness against strains of Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Polymer Development

In polymer science research, the incorporation of (3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride into polyvinyl chloride (PVC) matrices resulted in enhanced thermal stability and mechanical strength. This property makes it a candidate for applications in high-performance materials.

Mechanism of Action

The mechanism of action of (3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the oxadiazole ring plays a crucial role in its activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Variations and Molecular Properties

The compound’s analogues differ primarily in substituents at the 3-position of the oxadiazole ring. Key examples include:

Substituent Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors TPSA (Ų) Key References
Cyclohexyl (target) C₉H₁₆ClN₃O ~217.64 ~1.2* 2 4 51
Cyclopentyl C₈H₁₄ClN₃O 203.67 ~0.8* 2 4 51
Ethyl C₆H₁₂ClN₃O 177.63 0.4 1 4 51
4-Fluorophenyl C₉H₉ClFN₃O 245.64 ~2.1* 2 5 60
Thiophen-2-ylmethyl C₈H₁₀ClN₃OS 231.70 ~1.8* 2 5 75
2,3-Dimethoxyphenyl C₁₁H₁₃ClN₃O₃ 235.24 ~1.5* 2 6 84

Notes:

  • XLogP3 : Estimated lipophilicity. Aliphatic substituents (e.g., cyclohexyl) increase logP compared to polar groups.

Key Structural and Functional Differences

Aliphatic vs. Aromatic Substituents
  • Cyclopropyl (C₆H₉ClN₃O, MW ~178.62) introduces ring strain, which may affect metabolic stability .
  • Aromatic Substituents :

    • 4-Fluorophenyl (MW 245.64) and 2,3-dimethoxyphenyl (MW 235.24) exhibit higher molecular weights and TPSA values due to aromatic π-systems and electronegative atoms (F, O), favoring target binding in drug discovery .
    • Thiophen-2-ylmethyl (MW 231.70) incorporates sulfur, which may influence redox properties or metal coordination .
Functional Group Impact
  • Ethyl Substituent (C₆H₁₂ClN₃O, MW 177.63): Minimal steric hindrance and lower lipophilicity (XLogP 0.4) make it suitable for lead optimization in early-stage drug development .
  • Pyrimidin-2-yl (C₇H₈ClN₅O, MW 213.63): The nitrogen-rich heterocycle enhances hydrogen-bond acceptor capacity (TPSA ~75 Ų), improving interactions with biological targets .

Biological Activity

(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a compound that belongs to the oxadiazole family, which is known for its diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C₉H₁₆ClN₃O
  • Molecular Weight : 217.70 g/mol
  • CAS Number : 1039837-72-3

Biological Activity Overview

  • Antimicrobial Activity
    • Oxadiazole derivatives have demonstrated significant antibacterial properties. Research indicates that compounds within this class can effectively inhibit the growth of various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
    • A study highlighted that oxadiazole derivatives exhibited strong bactericidal effects against Gram-positive and Gram-negative bacteria .
  • Anticancer Properties
    • Several studies have reported that oxadiazole derivatives possess anticancer activity. For instance, compounds similar to (3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) .
    • The mechanism of action often involves the induction of apoptosis in cancer cells, with some derivatives exhibiting IC₅₀ values in the micromolar range, indicating potent anticancer effects .
  • Anti-inflammatory and Other Activities
    • Research has also indicated anti-inflammatory properties associated with oxadiazole derivatives. These compounds may modulate inflammatory pathways, contributing to their therapeutic potential in inflammatory diseases .
    • Additionally, some derivatives have shown antifungal and antiviral activities .

The biological activity of oxadiazole derivatives is often attributed to their ability to interact with biomacromolecules through hydrogen bonding and other non-covalent interactions. This interaction can influence various biochemical pathways, leading to the observed pharmacological effects .

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the antimicrobial activity of various oxadiazole derivatives against a panel of bacteria. The results indicated that compounds with a cyclohexyl group exhibited enhanced activity compared to other structural analogs .
  • Cytotoxicity Against Cancer Cell Lines
    • In vitro studies on MCF-7 and HCT-116 cell lines demonstrated that specific oxadiazole derivatives resulted in significant cell death at low concentrations. For example, one derivative showed an IC₅₀ value of 1.1 µM against MCF-7 cells, outperforming standard chemotherapeutics like Doxorubicin .

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/Cell LinesObserved EffectsReference
AntibacterialMRSA, E. coliInhibition of growth
AnticancerMCF-7, HCT-116Induction of apoptosis
Anti-inflammatoryVarious modelsReduction in inflammatory markers
AntifungalCandida spp.Inhibition of fungal growth

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Reactant of Route 2
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(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

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